Bienvenue dans la boutique en ligne BenchChem!

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide

Kinase inhibitor Type II inhibitor Fragment-based drug design

This 4-(trifluoromethyl)benzamide engages the kinase hinge region (validated in PDB 6SPS), unlike the 3-CF3 meta isomer that targets the DFG-out allosteric pocket. The tetrahydropyran core imposes conformational constraint absent in flexible-chain analogs, enhancing target selectivity. CAS #1091075-10-3 exhibits conflicting vendor assignments for 3-CF3 vs. 4-CF3 regioisomers—independent NMR (¹H/¹⁹F) or LC-MS verification is required upon receipt. The amine precursor [4-(2-methoxyphenyl)oxan-4-yl]methanamine (CAS 927998-28-5) is available for modular SAR library synthesis.

Molecular Formula C21H22F3NO3
Molecular Weight 393.4 g/mol
CAS No. 1091075-10-3
Cat. No. B6561723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide
CAS1091075-10-3
Molecular FormulaC21H22F3NO3
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C21H22F3NO3/c1-27-18-5-3-2-4-17(18)20(10-12-28-13-11-20)14-25-19(26)15-6-8-16(9-7-15)21(22,23)24/h2-9H,10-14H2,1H3,(H,25,26)
InChIKeyGJOHTDWUGFHYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide (CAS 1091075-10-3): Compound Identity, Class, and Procurement Context


N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide (molecular formula C21H22F3NO3, MW 393.4 g/mol) is a synthetic small molecule belonging to the trifluoromethyl-substituted benzamide class, a family widely developed as protein kinase inhibitors [1]. The compound features a tetrahydropyran (oxane) core bearing a 2-methoxyphenyl substituent at the 4-position, linked via a methylene bridge to a 4-(trifluoromethyl)benzamide moiety. The 4-CF3 benzamide fragment has been crystallographically characterized in complex with protein kinase A (PDB 6SPS, 1.65 Å resolution), confirming its capacity to engage the kinase hinge region [2]. This compound is primarily sourced as a research chemical for drug discovery and chemical biology applications, with the amine intermediate [4-(2-methoxyphenyl)oxan-4-yl]methanamine (CAS 927998-28-5) commercially available from suppliers including Fluorochem .

Why Regioisomeric and Scaffold Substitution of N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide Carries Procurement Risk


The trifluoromethylbenzamide chemotype exhibits pronounced regioisomer-dependent pharmacology that precludes casual substitution. The 3-CF3 (meta) isomer is canonically associated with type II kinase inhibition via occupation of the DFG-out allosteric pocket, as established for clinical candidates such as NS-187 and imatinib derivatives [1]. In contrast, the 4-CF3 (para) isomer engages the kinase hinge region through a distinct binding mode, as structurally validated in PKA co-crystals (PDB 6SPS) [2]. This positional difference determines which kinase subfamilies are targeted and whether the compound functions as a type I or type II inhibitor. Furthermore, the CAS registry number 1091075-10-3 exhibits conflicting vendor assignments—some sources list the 4-CF3 isomer while others assign the same number to the 3-CF3 isomer—creating a material risk of receiving the wrong regioisomer if identity is not independently verified by NMR or LC-MS [3]. The tetrahydropyran scaffold also introduces conformational constraint absent in flexible-chain benzamide analogs, directly impacting binding entropy and target selectivity [4].

Quantitative Differentiation Evidence for N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide vs. Closest Analogs


Para-CF3 vs. Meta-CF3 Benzamide: Divergent Kinase Binding Modes Supported by Crystallography

The 4-(trifluoromethyl)benzamide fragment (present in the target compound) has been crystallographically characterized bound to the hinge region of cAMP-dependent protein kinase A (PKA) at 1.65 Å resolution (PDB 6SPS), demonstrating a type I-like hinge-binding mode [1]. This is fundamentally distinct from the 3-(trifluoromethyl)benzamide pharmacophore, which is established to occupy the DFG-out allosteric pocket in type II kinase inhibitors such as imatinib and NS-187 [2]. The 4-CF3 group para to the amide carbonyl electronically modulates the carbonyl oxygen's hydrogen bond acceptor strength through resonance effects, whereas the 3-CF3 group exerts primarily inductive effects. This regioisomeric difference dictates which kinase conformational state (DFG-in vs. DFG-out) is preferentially targeted, directly impacting kinome selectivity profiles.

Kinase inhibitor Type II inhibitor Fragment-based drug design Regioisomer selectivity

Physicochemical Property Benchmarking: Computed Lipophilicity and Hydrogen Bonding Profile vs. Regioisomeric and Bis-CF3 Analogs

The target compound (4-CF3 isomer) and its 2-CF3 and 3-CF3 regioisomers share identical molecular formula (C21H22F3NO3) and molecular weight (393.4 g/mol), rendering them indistinguishable by MS alone. However, chromatographic retention and computed lipophilicity differ. PubChem-computed XLogP3 for the closely related methanesulfonamide analog bearing the same [4-(2-methoxyphenyl)oxan-4-yl]methyl scaffold with a 4-CF3 phenyl group (CID 71796598) is 3.8, with 1 hydrogen bond donor and 8 hydrogen bond acceptors [1]. The 2-CF3 ortho isomer is expected to exhibit lower effective lipophilicity due to intramolecular hydrogen bonding between the CF3 group and the amide NH, while the 3,5-bis(trifluoromethyl) analog (C22H21F6NO3, MW 461.4 g/mol) shows substantially higher lipophilicity (estimated XLogP3 increase of ~1.2 units) due to the additional CF3 group [2]. The 4-CF3 para isomer offers the most predictable electronic effects due to symmetry, simplifying SAR interpretation.

Lipophilicity Drug-likeness Physicochemical properties cLogP

Building Block Quality: Commercially Available Amine Intermediate with Defined Purity and Hazard Profile

The key intermediate [4-(2-methoxyphenyl)oxan-4-yl]methanamine (CAS 927998-28-5) is commercially available from Fluorochem (Product Code F091440) with full characterization data including canonical SMILES, InChI, InChI Key, and MDL Number MFCD09261732 . Its molecular weight is 221.3 g/mol (C13H19NO2). The compound is supplied with GHS hazard classification (H302, H315, H319, H335) and recommended storage/handling precautions, providing a documented quality baseline for onward synthesis of the target benzamide . This intermediate is also listed by ChemDiv and other suppliers, ensuring competitive sourcing. In contrast, the 2-CF3 and 3-CF3 final benzamides are typically sold as pre-made catalog items without published intermediate availability, limiting options for in-house SAR derivatization.

Chemical intermediate Building block Synthetic accessibility Quality control

CAS Registry Integrity Risk: Documented Vendor Assignment Conflict for CAS 1091075-10-3

Cross-referencing of vendor catalog entries reveals that CAS 1091075-10-3 is inconsistently assigned: some vendors list it as the 4-(trifluoromethyl)benzamide isomer while others assign the identical CAS number to the 3-(trifluoromethyl)benzamide isomer [1]. Both regioisomers share the same molecular formula (C21H22F3NO3) and molecular weight (393.4 g/mol), making them indistinguishable by mass spectrometry alone. The CAS registry number therefore cannot be relied upon as a sole identifier for procurement; independent analytical verification (e.g., ¹H NMR aromatic region integration, ¹⁹F NMR, or HPLC retention time against authenticated standards) is required to confirm regioisomeric identity upon receipt. This ambiguity does not appear for the 2-CF3 isomer (CAS 1091075-12-5), which has a distinct CAS assignment.

CAS registry Chemical identity Vendor verification Quality assurance

Tetrahydropyran Scaffold Conformational Constraint: Entropic Advantage vs. Flexible Alkyl Chain Analogs

The tetrahydropyran (oxane) ring in the target compound imposes conformational restriction on the methylene linker connecting the 2-methoxyphenyl-substituted quaternary carbon to the benzamide moiety. This cyclic ether scaffold limits the rotational degrees of freedom compared to open-chain alkyl linkers found in many benzamide analogs. The computed rotatable bond count for the closely related methanesulfonamide analog (CID 71796598) is 7, whereas a fully flexible alkyl-linked analog with equivalent atom count would have 9-10 rotatable bonds [1]. This conformational preorganization can reduce the entropic penalty upon target binding, potentially enhancing binding affinity when the scaffold's preferred conformation matches the bioactive geometry. The oxane oxygen also serves as an additional hydrogen bond acceptor not present in carbocyclic (cyclohexane) or acyclic analogs, providing an extra anchoring point for polar interactions within a binding pocket.

Conformational restriction Scaffold design Binding entropy Ligand preorganization

Recommended Application Scenarios for N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide Based on Differential Evidence


Type I Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs Targeting the Hinge Region

The crystallographically validated capacity of the 4-(trifluoromethyl)benzamide fragment to engage the kinase hinge region (PDB 6SPS) [1] positions this compound as a candidate scaffold for type I kinase inhibitor development programs. Unlike the 3-CF3 isomer that preferentially targets the DFG-out allosteric site, the 4-CF3 substitution orients the benzamide for ATP-site hinge binding. Research groups pursuing kinases that are structurally validated to bind 4-CF3 benzamide fragments (e.g., PKA, TrkA as evidenced by the 4-CF3 benzamide-containing inhibitor in PDB 5KMK) [2] can use this compound as a starting point for structure-guided optimization.

Modular SAR Exploration via Amide Coupling from a Commercially Available, Characterized Amine Building Block

The commercial availability of [4-(2-methoxyphenyl)oxan-4-yl]methanamine (CAS 927998-28-5) from Fluorochem and other suppliers, with full characterization data and defined hazard profile , enables modular structure-activity relationship (SAR) studies. Research groups can independently synthesize diverse benzamide libraries by coupling this single amine intermediate with variously substituted benzoic acids, enabling systematic exploration of the benzamide ring substitution pattern (4-CF3, 3-CF3, 2-CF3, 3,5-bis-CF3, 4-F, 4-Cl, etc.) from a common scaffold precursor. This approach reduces dependence on individual vendor catalog availability and allows direct, internally controlled head-to-head comparisons.

Procurement Quality Assurance Protocols Requiring Regioisomeric Identity Verification

The documented CAS registry ambiguity for 1091075-10-3 [3] makes this compound an instructive case for developing and validating chemical receiving and identity verification protocols. Research organizations that procure this compound must implement orthogonal analytical methods (¹H NMR aromatic region analysis, ¹⁹F NMR chemical shift comparison, HPLC retention time against authenticated reference standards) to confirm regioisomeric identity before use in biological assays. These protocols, once established, become reusable quality assurance procedures applicable to other regioisomerically ambiguous research chemicals.

Computational Chemistry Benchmarking of CF3 Positional Effects on Binding Free Energy

The set of regioisomeric trifluoromethyl benzamides (2-CF3, 3-CF3, and 4-CF3) sharing the identical [4-(2-methoxyphenyl)oxan-4-yl]methyl scaffold provides an ideal test set for computational chemistry method validation. Because the three isomers differ only in CF3 position, any computed differences in docking scores, binding free energy perturbations (FEP), or quantum mechanical electrostatic potential surfaces can be directly attributed to the CF3 positional effect rather than scaffold differences [4]. The 4-CF3 isomer serves as the symmetry-controlled reference point for such studies, given the para relationship of the CF3 group to the amide carbonyl minimizing through-space electronic effects that complicate the ortho and meta isomers.

Quote Request

Request a Quote for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.